Motesanib diphosphate is a novel, investigational, highly selective, oral inhibitor of multiple receptor tyrosine kinases (RTKs). [] It acts on vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit). [] This compound exhibits both anti-angiogenic properties, limiting the formation of new blood vessels crucial for tumor growth, and direct anti-tumor effects. [, ] Motesanib diphosphate is currently under investigation for its potential in treating various cancers, including differentiated thyroid cancer and non-small cell lung cancer. [, ]
Motesanib diphosphate, formerly known as AMG 706, is a potent small molecule that functions primarily as a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has garnered attention due to its dual role in inhibiting angiogenesis and exerting direct antitumor effects. Motesanib diphosphate is classified as an angiokinase inhibitor, targeting multiple receptor tyrosine kinases involved in tumor growth and vascularization, including VEGFR1, VEGFR2, VEGFR3, and platelet-derived growth factor receptors.
Motesanib diphosphate is derived from the chemical modification of earlier compounds aimed at enhancing selectivity and efficacy against specific kinases. It belongs to the class of multikinase inhibitors, which are designed to interfere with various signaling pathways that promote cancer cell proliferation and survival. Its classification as an angiokinase inhibitor highlights its role in obstructing the processes that facilitate tumor vascularization, making it a candidate for cancer therapies.
The synthesis of motesanib diphosphate involves several steps that incorporate various chemical reactions to achieve the desired molecular structure. The initial synthesis typically starts with precursor compounds that undergo phosphorylation to introduce diphosphate groups.
The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies.
Motesanib diphosphate features a complex molecular structure characterized by its ability to interact with ATP-binding sites of various kinases. The chemical formula for motesanib diphosphate is CHNOP, indicating the presence of multiple functional groups that facilitate its biological activity.
Key structural features include:
The three-dimensional conformation of motesanib diphosphate allows it to effectively inhibit the activity of its target kinases.
Motesanib diphosphate undergoes various chemical reactions that are critical for its pharmacological activity. These reactions include:
These reactions underline the importance of motesanib diphosphate in modulating signaling pathways critical for tumor growth.
The mechanism of action for motesanib diphosphate involves several key processes:
Data from clinical studies indicate that motesanib can induce partial responses in patients with advanced cancers by disrupting these critical pathways.
Motesanib diphosphate exhibits several notable physical and chemical properties:
These properties are significant for its formulation in pharmaceutical applications.
Motesanib diphosphate has been explored for various scientific applications:
Motesanib diphosphate (AMG 706) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting key receptor tyrosine kinases involved in angiogenesis and tumor progression. This anthranilamide derivative (chemical formula: C₂₂H₂₃N₅O · 2H₃PO₄; molecular weight: 569.44 g/mol) exhibits potent multi-kinase inhibition through precise molecular interactions within kinase domains [1] [6]. Its chemical structure features a pyridine core linked to a dihydroindole moiety via a carboxamide bridge, enabling specific binding interactions with catalytic sites [1] [9].
Motesanib demonstrates nanomolar inhibitory potency against vascular endothelial growth factor receptors (VEGFRs), with IC₅₀ values of 2 nM (VEGFR1), 3 nM (VEGFR2), and 6 nM (VEGFR3) [6]. X-ray crystallographic studies (PDB ID: 3EFL) reveal that motesanib occupies the ATP-binding cleft of VEGFR-2 in its inactive conformation, establishing a complex hydrogen bonding network [2] [9]. Key interactions include:
Table 1: Key Hydrogen Bond Interactions in VEGFR-2-Motesanib Complex
Amino Acid Residue | Interaction Type | Bond Distance (Å) | Bond Angle (°) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
Glu885 | Charge-assisted H-bond | 2.11 | 11.66 | -26.82 |
Asp1046 | H-bond | 2.04 | 9.60 | -12.96 |
Cys919 | H-bond | 2.19 | 5.21 | -9.06 |
Lys868 | Cation-π | 3.8 (centroid) | - | -3.93 |
Hydrophobic interactions further stabilize binding: the trifluoromethylphenyl group occupies a lipophilic pocket between Val916 and Lys868, while the indoline moiety engages in van der Waals contacts with Val899 and Leu1035 [2] [9]. This binding mode effectively blocks VEGF-induced autophosphorylation, inhibiting downstream signaling responsible for endothelial cell proliferation, migration, and survival [6] [8].
Beyond VEGF receptors, motesanib inhibits platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (KIT) with IC₅₀ values of 84 nM and 8 nM, respectively [1] [7]. The approximately 10-fold selectivity for VEGFR over PDGFR stems from structural differences in the hydrophobic pocket adjacent to the ATP-binding site [6]. Molecular dynamics simulations reveal that motesanib's indoline ring system optimally fills the smaller hydrophobic region in KIT's catalytic domain, explaining its enhanced potency against this kinase compared to PDGFR [7].
Preclinical studies demonstrate motesanib effectively inhibits wild-type KIT autophosphorylation (IC₅₀: 37 nM) and suppresses SCF-mediated proliferation [6] [7]. Notably, it maintains activity against specific imatinib-resistant KIT mutants (Y823D and D816H) through preserved hydrophobic interactions and H-bonding capacity, though it shows reduced efficacy against the gatekeeper mutation T670I due to steric hindrance [7]. In gastrointestinal stromal tumor (GIST) models, motesanib inhibited PDGF-BB-induced proliferation with an IC₅₀ of 207 nM, correlating with reduced phosphorylation of downstream effectors like AKT and ERK [7].
Table 2: Comparative Kinase Inhibition Profile of Motesanib
Target Kinase | IC₅₀ (nM) | Cellular Function Inhibited | Selectivity Ratio (vs. VEGFR2) |
---|---|---|---|
VEGFR1 | 2 | VEGF-mediated angiogenesis | 1.5x |
VEGFR2 | 3 | VEGF-mediated angiogenesis | 1x |
VEGFR3 | 6 | Lymphangiogenesis | 0.5x |
KIT | 8 | SCF-mediated proliferation | 0.38x |
PDGFRβ | 84 | PDGF-mediated proliferation | 0.036x |
RET | 59 | GDNF signaling | 0.051x |
Motesanib functions as a Type I kinase inhibitor that competes with ATP for binding to the catalytic cleft while stabilizing the kinase in its inactive conformation [2] [9]. Density functional theory (DFT) calculations at the B3LYP/Def2-SVP level demonstrate that motesanib's binding energy primarily derives from electrostatic complementarity rather than hydrophobic effects [9]. The pyridine-3-carboxamide scaffold adopts a planar configuration that mimics the purine ring of ATP, enabling:
The dihydroindole moiety's dimethyl groups induce steric hindrance that prevents activation loop adoption of the catalytically competent conformation. This dual mechanism—competitive ATP displacement coupled with conformational restriction—explains motesanib's broad anti-angiogenic activity across VEGFRs, PDGFR, and KIT [2] [6]. In cellular assays, motesanib inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 10 nM, while showing minimal effect on bFGF-mediated proliferation (IC₅₀ > 3,000 nM), confirming selective angiokinase targeting [6].
Motesanib exhibits moderate inhibitory activity against RET tyrosine kinase (IC₅₀: 59 nM), approximately 20-fold less potent than its VEGFR2 inhibition [1] [10]. This cross-reactivity stems from structural conservation in the ATP-binding pockets between VEGFR2 and RET, particularly in residues coordinating the pyridine ring [10]. In vitro studies demonstrate motesanib inhibits RET autophosphorylation with similar potency to its PDGFR inhibition [7].
Notably, motesanib inhibits clinically relevant RET mutants, including those associated with medullary thyroid carcinoma (M918T and C634W), though with reduced efficacy compared to wild-type RET [2] [7]. This differential inhibition profile occurs because the C634W mutation induces conformational changes in the glycine-rich loop that partially obstruct motesanib's access to the hydrophobic back pocket [7]. Molecular modeling suggests motesanib's anthranilamide core maintains hydrogen bonding with RET's Glu775 and Leu778, analogous to its interaction with VEGFR2's Glu885 and Cys919, but achieves less optimal hydrophobic packing due to RET's larger gatekeeper residue (Ile788 vs Val916 in VEGFR2) [2] [7].
Table 3: Motesanib's Kinase Targets and Associated Biochemical Parameters
Target Receptor | Primary Ligand | Biological Function | Inhibition Constant (Kᵢ, nM) |
---|---|---|---|
VEGFR1 | VEGF-A, VEGF-B | Angiogenesis | 1.5 |
VEGFR2 | VEGF-A | Angiogenesis, permeability | 2.2 |
VEGFR3 | VEGF-C, VEGF-D | Lymphangiogenesis | 4.5 |
PDGFRβ | PDGF-BB | Pericyte recruitment | 62 |
KIT | SCF | Stem cell maintenance | 6 |
RET | GDNF family | Neural crest development | 44 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7